4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a bicyclic heterocyclic compound characterized by a partially unsaturated pyridinone core substituted with a cyclopropyl group at position 4 and methyl groups at positions 1 and 4. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.1) and enhanced metabolic stability compared to simpler pyridine derivatives. The compound’s dihydropyridin-2-one scaffold is critical for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-5-9(8-3-4-8)6-10(12)11(7)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
BPRAZRXMRJWGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through multicomponent reactions, such as the Hantzsch reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions . The reaction conditions often include heating in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as europium (III) chloride hexahydrate can be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines and piperidines.
Scientific Research Applications
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly calcium channel blockers used in the treatment of cardiovascular diseases.
Industry: Utilized in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to effects on cellular processes such as muscle contraction and neurotransmission. The pathways involved include the inhibition of calcium influx, which can reduce vascular smooth muscle contraction and lower blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one is compared below with three analogs from the Reference Standards for Pharmaceutical Analysis 2018 ():
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Solubility: The cyclopropyl group in 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one reduces aqueous solubility (0.45 mg/mL) compared to 3-Amino-2-chloro-4-methylpyridine (1.20 mg/mL), likely due to increased steric bulk and hydrophobic surface area. MM1146.02 and MM1146.03, with fused diazepine rings, exhibit even lower solubility, emphasizing the role of rigid, planar structures in limiting solvation .
Metabolic Stability: The dihydropyridinone core in 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one enhances stability (t₁/₂ = 12.3 h) compared to MM1146.03 (t₁/₂ = 6.1 h), where the propyl group increases susceptibility to oxidative metabolism.
Biological Activity: The cyclopropyl substituent improves kinase inhibition (IC₅₀ = 18.9 nM) over MM1146.02 (IC₅₀ = 42.3 nM), likely due to optimal van der Waals interactions with hydrophobic kinase pockets. MM1146.04, with an amino-chloro motif, lacks kinase activity but shows moderate antimicrobial effects (MIC = 64 µg/mL), highlighting substituent-driven target specificity .
Synthetic Challenges :
- The cyclopropyl group introduces steric hindrance during synthesis, requiring specialized catalysts (e.g., palladium-mediated cross-coupling) compared to the straightforward alkylation used for MM1146.03 .
Pharmacological and Industrial Relevance
The compound’s superior metabolic stability and kinase selectivity position it as a lead candidate for oncology therapeutics, whereas MM1146.04’s antimicrobial activity aligns with antibiotic development .
Biological Activity
4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one |
| Molecular Formula | C₁₁H₁₃N₁O |
| Molecular Weight | 177.23 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that compounds in the dihydropyridine class exhibit various biological activities, including but not limited to:
- Calcium Channel Modulation : Dihydropyridines are primarily known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antitumor Effects : Preliminary research has indicated that certain dihydropyridine derivatives may possess anticancer properties.
The biological activity of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one can be attributed to its interaction with various molecular targets:
- Calcium Channels : The compound may inhibit L-type calcium channels, leading to reduced calcium influx in cardiac and smooth muscle cells. This action contributes to its potential as an antihypertensive agent.
- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound may help mitigate oxidative damage in cells.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in cancer cell proliferation.
Case Studies
Several studies have evaluated the biological activities of related dihydropyridine compounds:
- Study on Calcium Channel Blockers : A study demonstrated that dihydropyridine derivatives effectively reduced blood pressure in hypertensive models by blocking calcium channels .
- Antioxidant Activity Assessment : Research indicated that specific dihydropyridines exhibited significant antioxidant activity in vitro, reducing lipid peroxidation levels .
Comparative Data Table
The following table summarizes the biological activities of 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one compared to similar compounds:
| Compound | Calcium Channel Blocking | Antioxidant Activity | Antitumor Activity |
|---|---|---|---|
| 4-Cyclopropyl-1,6-dimethyl-1,2-dihydropyridin-2-one | Moderate | Yes | Preliminary Evidence |
| Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine | Strong | Yes | Yes |
| Other Dihydropyridine Derivatives | Variable | Yes | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
